molecular formula C24H30N2O B14602476 1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole CAS No. 60627-56-7

1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole

Cat. No.: B14602476
CAS No.: 60627-56-7
M. Wt: 362.5 g/mol
InChI Key: RDGQQGPVBRUERH-UHFFFAOYSA-N
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Description

1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methyl group at the first position, an octyloxy group at the fourth position, and two phenyl groups at the third and fifth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the octyloxy group, which may affect its solubility and biological activity.

    4-(Octyloxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group, which may influence its reactivity and stability.

Uniqueness

1-Methyl-4-(octyloxy)-3,5-diphenyl-1H-pyrazole is unique due to the presence of both the octyloxy and methyl groups, which can enhance its solubility, stability, and potential biological activities compared to similar compounds.

Properties

CAS No.

60627-56-7

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

1-methyl-4-octoxy-3,5-diphenylpyrazole

InChI

InChI=1S/C24H30N2O/c1-3-4-5-6-7-14-19-27-24-22(20-15-10-8-11-16-20)25-26(2)23(24)21-17-12-9-13-18-21/h8-13,15-18H,3-7,14,19H2,1-2H3

InChI Key

RDGQQGPVBRUERH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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